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Compound of Interest

Compound Name: Dimethyl cyanocarbonimidate
CAS No.: 24771-25-3
Cat. No.: B1607175

Get Quote

. J

Introduction & Reactivity Profile

Dimethyl cyanocarbonimidate (DMCC) is a "push-pull" alkene equivalent where the electron-
withdrawing N-cyano group activates the central carbon for nucleophilic attack, while the
methoxy groups serve as tunable leaving groups.

Core Chemical Identity[1][2][3][4][5]

e IUPAC Name: Dimethyl N-cyanocarbonimidate

CAS Number: 24771-25-3[1][2]

Formula: C4aHsN202

Structure: (CHs0)2C=N-CN

Role: 1,1-Dielectrophile (N-C-N fragment donor).

Mechanistic Utility
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In catalytic workflows, DMCC acts as a linchpin reagent. It reacts with binucleophiles
(amidines, guanidines) to form six-membered heterocycles. The reaction is typically driven by
Base Catalysis (to activate the nucleophile) or Lewis Acid Catalysis (to activate the imidate

core), proceeding via a sequential addition-elimination mechanism.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the base-catalyzed condensation of DMCC with an amidine to
form a 1,3,5-triazine. This pathway highlights the sequential displacement of methoxy groups.
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Figure 1: Step-wise addition-elimination mechanism for triazine synthesis involving DMCC.

Application Protocols
Protocol A: Base-Mediated Synthesis of 1,3,5-Triazines

This method is the industrial standard for synthesizing herbicide intermediates (e.g., for
Thifensulfuron-methyl) and pharmaceutical scaffolds. It utilizes a base to catalyze the
nucleophilic attack of an amidine salt upon DMCC.

Target Product: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Reagents: Acetamidine
hydrochloride, DMCC, Potassium Hydroxide (KOH), Methanol.[2][3]

Step-by-Step Methodology:

o Catalyst/Base Preparation:
o In a jacketed reactor, charge Methanol (50 mL).
o Cool to 10°C.

o Add Potassium Hydroxide (6.8 g, 120 mmol) or Sodium Methoxide (catalytic to
stoichiometric quantity depending on HCI scavenging needs). Note: If using free base
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amidine, only catalytic alkoxide (0.1-0.2 equiv) is required to drive the equilibrium.

o Add Acetamidine Hydrochloride (9.5 g, 100 mmol). Stir for 15 minutes to generate the free
amidine in situ.

» Controlled Addition:
o Dissolve Dimethyl cyanocarbonimidate (11.4 g, 100 mmol) in Methanol (40 mL).

o Add this solution dropwise to the reactor over 30 minutes, maintaining internal
temperature < 25°C. Exotherm Control: The first displacement is rapid and exothermic.

e Reaction Phase:
o Warm the mixture to 25°C (Ambient).

o Stir continuously for 2-3 hours. Monitor by HPLC or TLC (Ethyl Acetate/Hexane). The
disappearance of the nitrile stretch (2200 cm~1) of DMCC indicates conversion.

¢ Quench & Isolation:

[¢]

Pour the reaction mixture into Ilce Water (40 mL).

[¢]

The product precipitates as a white/off-white solid.

[e]

Filtration: Collect the solid by vacuum filtration.

o

Wash: Wash with cold water (2 x 20 mL) followed by cold methanol (1 x 10 mL) to remove
residual base and byproducts.

o

Drying: Dry in a vacuum oven at 70°C overnight.

Expected Yield: 80-85% (approx. 11.8 g).[2] Data Validation: Melting Point: 260-262°C.

Protocol B: Synthesis of Heteroallenes (Phosphide-
Catalyzed)
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A specialized protocol for advanced inorganic synthesis, reacting DMCC with phosphide anions
to create phosphorus-containing heteroallenes (Goicoechea Method). This represents a frontier
application in main-group catalysis.

Target Product: 2-Phosphaethynolate derivatives / Heteroallene anions. Reagents: Sodium
Phosphide (NaPHz), DMCC, 18-crown-6 (Phase Transfer Catalyst).

Step-by-Step Methodology:

 Inert Atmosphere Setup:

o Perform all operations in a Glovebox under Argon (< 0.1 ppm O2/Hz20).

o Suspend NaPH: (1 equiv) and 18-crown-6 (1 equiv) in dry THF (10 mL).
» Reagent Addition:

o Add Dimethyl cyanocarbonimidate (1 equiv) dissolved in THF slowly at -78°C.
» Reaction Progression:

o Allow the mixture to warm to room temperature over 4 hours.

o The reaction proceeds via a Michael addition-elimination pathway, eliminating Methanol
(sequestered by the base/solvent system).

e Isolation:
o Filter the resulting suspension to remove sodium methoxide byproducts.

o Concentrate the filtrate to yield the Cyapho-cyanamide salt or related heteroallene
species.

Significance: This protocol provides access to "heavy" analogs of cyanates, useful for further
catalytic cycles in organometallic chemistry.

Comparative Analysis of Methods
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Method A: Triazine Method B: Heteroallene
Parameter . .

Synthesis Synthesis
Catalyst/Promoter KOH / NaOMe (Base) 18-crown-6 (PTC) / NaPH:
Solvent System Methanol (Polar Protic) THF (Polar Aprotic, Dry)
Temperature 10°C - 25°C -78°C - 25°C

) Double Nucleophilic ) N o
Key Mechanism o ) Michael Addition-Elimination
Substitution (SNAr-like)

_ N Agrochemical/Pharma Fundamental Main-Group
Primary Utility ) .
Intermediates Chemistry
Atom Economy Moderate (-2 MeOH) Moderate (-2 MeOH)

Troubleshooting & Optimization

e Low Yield (Method A): Often caused by "over-reaction” where the solvent (Methanol) attacks
the product if the temperature is too high (>40°C), leading to trimethoxy-triazine byproducts.
Solution: Strictly control temperature < 25°C.

e Impurity Formation: If the amidine hydrochloride is not fully neutralized, the reaction stalls.
Ensure the base equivalents match the HCI salt + catalytic excess.

o Handling DMCC: The reagent is a skin irritant and potential sensitizer. Use prolonged-
breakthrough gloves (Nitrile/Neoprene).

References
e Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.

o Source: US Patent 5070199A (1991).[2] "Process for the preparation of 2-amino-4-
methoxy-6-methyl-1,3,5-triazine".

o URL

o Taming PH3: State of the Art and Future Directions in Synthesis.
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o Source:Chemical Reviews (2022). Discusses Goicoechea's work on NaPH2 and DMCC.
o URL:[Link]
¢ Synthesis, Structure and Reactivity of a Cyapho-Cyanamide Salt.
o Source:Chemistry — A European Journal (2021). Ergo¢cmen & Goicoechea.[4]
o URL:[Link]
o Chemical Profile: Dimethyl Cyanocarbonimidate (CAS 24771-25-3).[1][2]

o Source: ChemicalBook D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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